molecular formula C16H26N4O2S2 B6442169 4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2549000-87-3

4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B6442169
CAS No.: 2549000-87-3
M. Wt: 370.5 g/mol
InChI Key: PWFZRZBAXADBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C16H26N4O2S2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.14971843 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-tert-butyl-6-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S2/c1-16(2,3)13-11-14(18-15(17-13)23-4)19-7-9-20(10-8-19)24(21,22)12-5-6-12/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFZRZBAXADBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a synthetic compound that belongs to the class of piperazine-containing drugs. This compound is notable for its potential pharmacological activities, particularly in medicinal chemistry. Its structure features a pyrimidine core, which is commonly associated with various bioactive compounds, enhanced by a tert-butyl group and a piperazine moiety that improve solubility and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N5O2SC_{18}H_{25}N_{5}O_{2}S with a molecular weight of approximately 365.48 g/mol. The compound's structural characteristics significantly influence its pharmacological properties through solubility and binding affinity to biological targets.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. Similar compounds have demonstrated selectivity towards certain kinases or enzymes that play roles in cancer proliferation pathways. The presence of the piperazine ring may facilitate binding to various receptors, enhancing its therapeutic potential.

Anticancer Activity

Studies have indicated that related compounds exhibit significant anticancer properties. For instance, research on similar piperazine derivatives has shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar activity.

Antiviral Properties

In addition to anticancer activity, the compound may exhibit antiviral properties. Research has shown that structurally analogous compounds can inhibit viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The specific mechanisms through which these compounds exert their antiviral effects often involve interference with viral replication processes.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various piperazine derivatives on L1210 murine leukemic cells. While parent compounds showed potent growth inhibition, derivatives similar to this compound exhibited varying degrees of activity, indicating the importance of structural modifications in enhancing biological efficacy .
  • Antiviral Testing : Another investigation focused on the antiviral activity of related pyrimidine derivatives against HCMV and HSV-1. Compounds were assessed for their ability to inhibit viral replication while maintaining low cytotoxicity levels, highlighting the potential for therapeutic applications in antiviral treatments .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved Effects
AnticancerPiperazine DerivativesSignificant growth inhibition in cancer cell lines
AntiviralPyrimidine AnaloguesInhibition of HCMV and HSV-1 replication

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